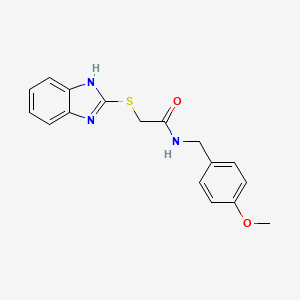

2-(1H-benzimidazol-2-ylthio)-N-(4-methoxybenzyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The asymmetric synthesis of related benzimidazole derivatives, including (1H-benzo[d]imidazol-2-ylthio)-acetamides, involves multiple steps, starting from o-nitrobenzyl oxime ethers reduction, followed by reaction with amines, and further modification to achieve the desired products. The synthesis often yields high product yields and moderate enantiomeric excess, indicating the efficiency and selectivity of the synthetic methods used (Łączkowski, 2013).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including compounds similar to 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxybenzyl)acetamide, has been elucidated using various spectroscopic techniques such as 1H NMR, FTIR, MS, and elemental analysis. These studies confirm the structure of the synthesized compounds and provide detailed insights into their chemical composition and molecular arrangement (Duran & Canbaz, 2013).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, showcasing their reactivity and potential for further functionalization. For instance, reactions involving the substitution of halides, the formation of amide bonds, and interactions with different chemical reagents demonstrate the versatility of these compounds in chemical synthesis and modification processes (Sakai et al., 2022).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular composition and the nature of their substituents. These properties are critical for determining the suitability of these compounds for various applications, including their use in pharmaceutical formulations and material science (Balijapalli et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and acidity (pKa) of benzimidazole derivatives, are essential for understanding their behavior in chemical reactions and biological systems. The determination of pKa values, for example, provides insights into the protonation states of these compounds, which is crucial for predicting their interactions with biological molecules and their pharmacokinetic properties (Duran & Canbaz, 2013).

Aplicaciones Científicas De Investigación

Antitumor Activity

One study reported the synthesis of benzothiazole derivatives, including structures similar to "2-(1H-benzimidazol-2-ylthio)-N-(4-methoxybenzyl)acetamide", exhibiting considerable anticancer activity against several cancer cell lines. This indicates the compound's potential utility in cancer research and therapy (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).

Antibacterial and Antifungal Studies

Research has synthesized p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene (NHC) complexes showing significant antibacterial activity against Gram-negative and Gram-positive bacteria. This suggests that derivatives of the target compound could be potential candidates for developing new antibacterial agents (S. Patil et al., 2010).

Antiviral Applications

A study highlighted the synthesis of 2-thiobenzimidazole derivatives incorporating a triazole moiety, showing activity against the hepatitis C virus (HCV), indicating the potential of such compounds in antiviral drug development (B. G. Youssif et al., 2016).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of benzimidazole derivatives, aiming to explore their chemical properties and potential applications in various domains, including as ligands for metal complexes with catalytic or pharmaceutical applications. These studies lay the groundwork for further exploration of these compounds in scientific research (Hayati Türkmen et al., 2008).

Oxidation Stability

Compounds similar to "2-(1H-benzimidazol-2-ylthio)-N-(4-methoxybenzyl)acetamide" have been evaluated for their potential as antioxidants for base stock oil, highlighting their utility in enhancing the oxidation stability of oils, which is crucial for industrial applications (J. Basta et al., 2017).

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-22-13-8-6-12(7-9-13)10-18-16(21)11-23-17-19-14-4-2-3-5-15(14)20-17/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVAHOWMHXNZCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide](/img/structure/B5523538.png)

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 1-naphthoate](/img/structure/B5523553.png)

![6-methyl-2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5523568.png)

![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5523569.png)

![6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B5523575.png)

![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5523585.png)

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5523613.png)

![[1-[3-(2-aminoethyl)benzyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol dihydrochloride](/img/structure/B5523625.png)

![3-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523651.png)